1-Naphthol-3,6,8-trisulfonic acid trisodium salt
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Overview
Description
1-Naphthol-3,6,8-trisulfonic acid trisodium salt is a chemical compound with the molecular formula C10H5Na3O10S3 and a molecular weight of 450.31 g/mol . It is a derivative of naphthol, characterized by the presence of three sulfonic acid groups attached to the naphthol ring, which are neutralized by sodium ions. This compound is typically found as a light yellow to light brown solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthol-3,6,8-trisulfonic acid trisodium salt can be synthesized through the sulfonation of 1-naphthol. The process involves the reaction of 1-naphthol with sulfuric acid, followed by neutralization with sodium hydroxide to form the trisodium salt . The reaction conditions typically require controlled temperatures and the use of an autoclave to ensure complete sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound involves heating naphthalene-1,3,6-trisulfonic acid with 50% sodium hydroxide at 180°C for 15 hours in an autoclave . After the reaction, the product is diluted with water, salted out as the monosodium salt, and purified by washing with brine .
Chemical Reactions Analysis
Types of Reactions
1-Naphthol-3,6,8-trisulfonic acid trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-Naphthol-3,6,8-trisulfonic acid trisodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-naphthol-3,6,8-trisulfonic acid trisodium salt involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, affecting their function and activity . The compound’s fluorescent properties also make it useful for tracking and studying molecular interactions in biological systems .
Comparison with Similar Compounds
1-Naphthol-3,6,8-trisulfonic acid trisodium salt can be compared with other similar compounds, such as:
1,3,6-Naphthalenetrisulfonic acid trisodium salt: Similar in structure but differs in the position of the sulfonic acid groups.
8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt: Another trisulfonic acid compound with different aromatic core and applications.
1-Naphthol-3,8-disulfonic acid disodium salt: Contains two sulfonic acid groups instead of three, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific arrangement of sulfonic acid groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C10H5Na3O10S3 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
trisodium;8-hydroxynaphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C10H8O10S3.3Na/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20;;;/h1-4,11H,(H,12,13,14)(H,15,16,17)(H,18,19,20);;;/q;3*+1/p-3 |
InChI Key |
VQXXRDCDIFAODW-UHFFFAOYSA-K |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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